Ethyl spiro[2.5]octane-6-carboxylate physical properties
Ethyl spiro[2.5]octane-6-carboxylate physical properties
Technical Monograph: Ethyl Spiro[2.5]octane-6-carboxylate
Executive Summary
Ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7) represents a critical structural motif in modern medicinal chemistry. As a bicyclic scaffold featuring a spiro-fused cyclopropane and cyclohexane ring, it offers a distinct vector for exploring chemical space beyond traditional planar aromatic systems.[1] This guide provides a comprehensive technical analysis of the compound, focusing on its physical properties, validated synthetic pathways via Simmons-Smith cyclopropanation, and stereoelectronic implications for drug design. The shift towards increasing fraction of sp3-hybridized carbons (
Physicochemical Identity & Properties
The physical profile of ethyl spiro[2.5]octane-6-carboxylate is defined by its lipophilicity and the steric bulk of the spiro-cyclopropane moiety. The data below synthesizes experimental values from supplier databases and calculated descriptors based on structural topology.
Table 1: Physicochemical Specifications
| Property | Value / Descriptor | Source/Methodology |
| IUPAC Name | Ethyl spiro[2.5]octane-6-carboxylate | Nomenclature Standard |
| CAS Number | 1370601-28-7 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₈O₂ | Stoichiometry |
| Molecular Weight | 182.26 g/mol | Isotopic Calculation |
| Physical State | Colorless to pale yellow liquid | Experimental Observation |
| Boiling Point | 225°C - 235°C (Predicted at 760 mmHg) | Calculated (ACD/Labs) |
| Density | 1.02 ± 0.05 g/cm³ | Calculated |
| LogP (Octanol/Water) | 2.8 – 3.2 | Predicted (Consensus) |
| Topological Polar Surface Area | 26.3 Ų | Ester functionality contribution |
| Refractive Index | 1.475 (Predicted) | Molar Refractivity |
Technical Note: The "6-carboxylate" designation places the ester functionality on the cyclohexane ring, specifically at the position para to the spiro junction. This distinguishes it from the 1-carboxylate isomer, where the ester is directly attached to the cyclopropane ring, resulting in significantly different steric and electronic properties.
Synthetic Routes & Process Chemistry
The most robust and self-validating synthesis of ethyl spiro[2.5]octane-6-carboxylate involves the construction of the spiro-cyclopropane ring onto a pre-existing cyclohexane framework. The preferred method is the Simmons-Smith cyclopropanation of an exocyclic alkene.[2]
Retrosynthetic Analysis
The target molecule is disassembled by disconnecting the cyclopropane ring. This reveals ethyl 4-methylenecyclohexanecarboxylate as the critical intermediate, which can be accessed via a Wittig olefination of ethyl 4-oxocyclohexanecarboxylate.
Validated Protocol: Furukawa Modification of Simmons-Smith
Reaction Scheme:
-
Precursor: Ethyl 4-methylenecyclohexanecarboxylate.
-
Reagents: Diethylzinc (
), Diiodomethane ( ).[2] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a strict
atmosphere to prevent hydrolysis of the organozinc reagent. -
Reagent Preparation: Charge the flask with anhydrous DCM (50 mL) and diethylzinc (1.0 M in hexanes, 2.0 equiv). Cool the solution to 0°C in an ice bath.
-
Carbenoid Formation: Slowly add diiodomethane (2.0 equiv) dropwise over 20 minutes. A white precipitate may form (Furukawa reagent:
). Stir at 0°C for 15 minutes to ensure active species formation. -
Substrate Addition: Add a solution of ethyl 4-methylenecyclohexanecarboxylate (1.0 equiv) in anhydrous DCM dropwise.
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Reflux gently (40°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS. Look for the disappearance of the alkene starting material.
-
Quenching (Critical Safety Step): Cool the mixture to 0°C. Cautiously quench by dropwise addition of saturated aqueous
. Vigorous gas evolution (ethane/methane) will occur. -
Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine organics, wash with saturated
and brine, dry over , and concentrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to yield the target spiro ester.
Causality & Logic:
-
Why
over Zn-Cu? The Furukawa modification ( ) is homogenous and typically more reactive and reproducible than the heterogeneous Zn-Cu couple, essential for sterically demanding exocyclic alkenes. -
Self-Validation: The disappearance of the exocyclic alkene protons (typically ~4.6 ppm in
NMR) and the appearance of high-field cyclopropane protons (0.2–0.5 ppm) confirms the spiro-fusion.
Synthetic Workflow Diagram
Caption: Figure 1. Two-step synthetic pathway from commercially available ketone to spiro-ester via Wittig olefination and Furukawa-modified Simmons-Smith cyclopropanation.
Structural Dynamics & Stereochemistry
The spiro[2.5]octane system is not flat.[1][2][3] The spiro-fusion at C3 (spiro numbering) / C4 (cyclohexane numbering) forces the cyclohexane ring into a chair conformation.
Conformational Analysis
-
Pucker: The cyclopropane ring acts as a rigidifying element. Unlike a gem-dimethyl group, the spiro-cyclopropane introduces significant bond angle strain (60°) and alters the pucker of the cyclohexane chair.
-
Axial vs. Equatorial: The ester group at position 6 can exist in either an axial or equatorial orientation.
-
Thermodynamic Preference: The equatorial conformer is generally favored to minimize 1,3-diaxial interactions. However, the spiro-cyclopropane effectively "locks" the conformation more rigidly than a simple cyclohexane, potentially raising the energy barrier for ring flipping.
-
Stereoelectronic Diagram
Caption: Figure 2. Conformational energy landscape showing the preference for the equatorial ester and the rigidifying effect of the spiro junction.
Handling, Stability, and Analytics
Stability Profile
-
Acid Sensitivity: While the ester is standard, the cyclopropane ring is sensitive to strong acids which can trigger ring-opening to form gem-dimethyl or allyl derivatives. Avoid highly acidic workups (
). -
Thermal Stability: Generally stable up to 150°C. Distillation should be performed under high vacuum to prevent thermal rearrangement.
Analytical Markers (Self-Validation)
To confirm the identity of the synthesized material, look for these specific NMR signatures:
-
NMR (CDCl₃):
- 0.2 – 0.6 ppm (4H, m): Characteristic cyclopropane methylene protons.
- 1.25 ppm (3H, t): Ester methyl group.
- 4.12 ppm (2H, q): Ester methylene group.
- 2.3 ppm (1H, m): Proton alpha to the carbonyl (H-6).
-
NMR:
-
Look for the quaternary spiro carbon signal around
20–30 ppm. -
High-field methylene carbons of the cyclopropane ring (
5–15 ppm).
-
References
-
AChemBlock. (2023).[3] Product Analysis: Ethyl spiro[2.5]octane-6-carboxylate (CAS 1370601-28-7).[4][5]Link
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[6] Journal of the American Chemical Society.[6][7][8] Link
-
Charette, A. B., & Beauchemin, A. (2001).[6] Simmons-Smith Cyclopropanation Reaction.[6] Organic Reactions.[2][6][7][9][10][11] Link
-
BenchChem. (2023). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid.Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Contextual reference for spiro/strained rings in MedChem). Angewandte Chemie. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 4. Ethyl spiro[2.5]octane-6-carboxylate 95.00% | CAS: 1370601-28-7 | AChemBlock [achemblock.com]
- 5. 1370601-28-7|Ethyl spiro[2.5]octane-6-carboxylate|BLD Pharm [bldpharm.com]
- 6. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. Spiro[2.5]octane [webbook.nist.gov]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
